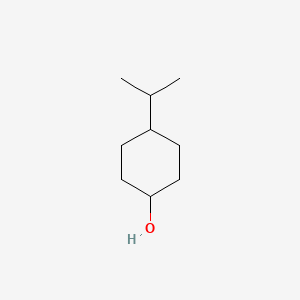

4-Isopropylcyclohexanol

Übersicht

Beschreibung

4-Isopropylcyclohexanol is a chemical compound with potential analgesic effects through the inhibition of anoctamin 1, TRPV1, and TRPA1 channel activities .

Synthesis Analysis

The synthesis of cis-4-Propylcyclohexanol, a similar compound to this compound, has been studied. It was prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone was completely transformed after 5 hours, and 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) was obtained through extraction and rotary evaporation at a yield of 90.32% .Molecular Structure Analysis

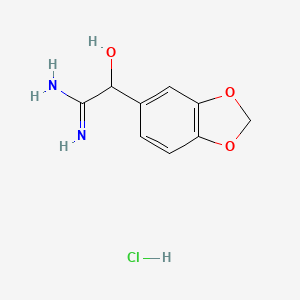

The molecular formula of this compound is C9H18O . Its molecular weight is 142.24 .Chemical Reactions Analysis

The hydrogenation behavior of 4-isopropylphenol to this compound has been studied. The reaction profiles revealed higher reaction rates in scCO2 than those in 2-propanol for the this compound formation both by the direct hydrogenation of 4-isopropylphenol and by the consecutive hydrogenation of 4-isopropylcyclohexanone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 203.1±8.0 °C at 760 mmHg, a vapor pressure of 0.1±0.9 mmHg at 25°C, an enthalpy of vaporization of 51.1±6.0 kJ/mol, and a flash point of 80.8±10.9 °C .Wissenschaftliche Forschungsanwendungen

Biocatalytic Processes in Perfumery

4-Isopropylcyclohexanol, also known as Leather cyclohexanol, is used in perfumery applications. A study by Tentori et al. (2020) in "Catalysts" examined the use of alcohol dehydrogenases (ADHs) for the stereoselective production of cis-4-alkylcyclohexanols, including this compound. This process achieved high conversions and diastereoisomeric excess values, indicating its potential in producing fragrances with a high environmental efficiency and reduced complexity in synthesis (Tentori et al., 2020).

Hydrogenation Processes in Chemical Synthesis

In a study published in "Green Chemistry" by Hiyoshi et al. (2012), the hydrogenation of 4-isopropylphenol to this compound was explored using activated carbon-supported rhodium catalysts. This process, especially in supercritical carbon dioxide, showed higher yields of cis-4-isopropylcyclohexanol compared to traditional methods, indicating its importance in efficient chemical synthesis (Hiyoshi et al., 2012).

Gas-Phase Reactions in Environmental Science

A study by Hakola et al. (1993) in "Environmental Science & Technology" identified 4-Isopropyl-2-cyclohexen-1-one, a derivative of this compound, as a product in the gas-phase reactions of β-phellandrene with OH radicals and ozone. This discovery adds to our understanding of atmospheric chemistry and the environmental impact of volatile organic compounds (Hakola et al., 1993).

Applications in Stereoselective Synthesis

Okamura et al. (2000) investigated the stereoselective reduction of 4-isopropylcyclohexanone using anthracnose fungi, leading to high stereoselectivity in producing trans-4-alcohols. This research, published in the "Journal of Japan Oil Chemists Society," highlights the potential of using fungi as biocatalysts in producing specific isomers for chemical and pharmaceutical applications (Okamura et al., 2000).

Synthesis of Spirocyclic Compounds

Lachia et al. (2005) demonstrated a stereoselective synthesis of spirocyclic compounds starting from 4-isopropylcyclohexanone. Their study in "Organic letters" provides insights into the formation of complex organic structures, which are important in the development of new pharmaceuticals and materials (Lachia et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of 4-Isopropylcyclohexanol are the Anoctamin 1 (ANO1) , Transient Receptor Potential Vanilloid 1 (TRPV1) , and Transient Receptor Potential Ankyrin 1 (TRPA1) channels . These channels play crucial roles in the sensory nervous system, particularly in pain sensation .

Mode of Action

This compound inhibits the activities of ANO1, TRPV1, and TRPA1 channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .

Biochemical Pathways

The inhibition of ANO1, TRPV1, and TRPA1 channels by this compound affects the calcium-activated chloride channel pathway . ANO1 is activated by calcium released from the endoplasmic reticulum and is sensitive to rapid noxious heating . The inhibition of these channels by this compound could potentially reduce pain sensations .

Pharmacokinetics

Its ability to inhibit action potential generation and reduce pain-related behaviors in mice suggests that it has a significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of action potential generation and a reduction in pain-related behaviors induced by capsaicin in mice . This suggests that this compound could have potential analgesic applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the cis isomer of 4-isopropylcyclohexanol in the fragrance industry?

A1: The cis isomer of this compound, also known as "Leather cyclohexanol", is a valuable fragrance compound. Interestingly, the cis isomer exhibits a more potent odor compared to its trans counterpart. [] This makes the stereoselective synthesis of the cis isomer a desirable goal in the fragrance industry.

Q2: How does supercritical carbon dioxide (scCO2) compare to traditional solvents in the production of this compound?

A2: Research indicates that using supercritical carbon dioxide (scCO2) as a solvent in the hydrogenation of 4-isopropylphenol to this compound offers advantages over traditional solvents like 2-propanol. [] Specifically, scCO2 leads to higher yields of the desired cis-4-isopropylcyclohexanol and suppresses the formation of the unwanted byproduct, isopropylcyclohexane. []

Q3: Are there any biological routes for the stereoselective synthesis of this compound?

A3: Yes, certain anthracnose fungi demonstrate the ability to reduce 4-isopropylcyclohexanone to its corresponding cis and trans alcohols with a preference for the trans isomer. [] For example, Colletotrichum lagenarium exhibited high stereoselectivity, yielding a cis:trans ratio of 1:11 for this compound after a 7-day incubation. [] This highlights the potential of biocatalytic approaches for producing specific isomers of this compound.

Q4: How does this compound interact with ion channels involved in pain sensation?

A4: Studies suggest that this compound exhibits analgesic effects by inhibiting the activities of specific ion channels. [, ] It appears to target both the transient receptor potential vanilloid 1 (TRPV1) and anoctamin 1 (ANO1) channels without activating them. [] This inhibition of TRPV1 and ANO1, which are involved in pain signaling, could explain the compound's potential as an analgesic, particularly for burning pain. [, ]

Q5: What are the metabolic pathways of isopropylcyclohexane in living organisms?

A5: Research in male Fischer 344 rats revealed that isopropylcyclohexane is metabolized into various compounds, including cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, 2-cyclohexyl-1,3-propanediol, and several hydroxylated derivatives. [] This metabolic process, particularly the oxidative metabolism at specific sites, might contribute to the compound's nephrotoxicity. []

Q6: Can you elaborate on the applications of this compound beyond its use as a fragrance?

A6: Although widely recognized for its fragrance applications, this compound's potential extends to other fields. It's being investigated for potential analgesic properties due to its interaction with pain-related ion channels. [, ] Further research is crucial to fully understand its therapeutic potential and safety profile.

Q7: What is the role of hydrochloric acid in the chemical synthesis of this compound?

A7: Hydrochloric acid functions as a catalyst modifier during the hydrogenation of 4-isopropylphenol to this compound. [] Its presence enhances the reaction rate of the consecutive hydrogenation of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol, leading to a faster overall reaction and potentially impacting the isomeric ratio of the final product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)